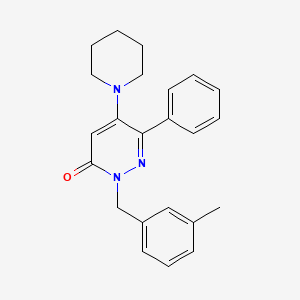

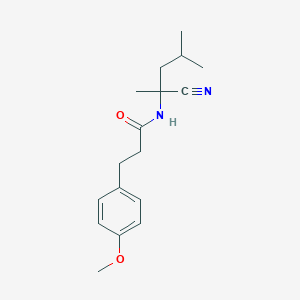

TCMDC-125526

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridazinone derivatives, including compounds similar to 2-(3-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone, are notable for their diverse pharmacological activities, which have been extensively studied. The core structure of pyridazinone is known for its involvement in various biological activities, leading to significant research into its modifications and derivatives for potential therapeutic applications.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves multi-step chemical reactions that include the formation of the pyridazinone ring followed by various substitutions at specific positions on the ring to introduce different functional groups. For example, the synthesis and biological activity of stereoisomers of a closely related compound demonstrated the importance of stereochemistry in the biological activity of pyridazinone derivatives (Howson et al., 1988).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is crucial in determining their chemical reactivity and biological activity. Structural analyses, including X-ray diffraction and spectroscopic studies, provide insights into the conformation and electronic distribution of the molecule, influencing its pharmacological profile. A study on a new pyridazinone derivative highlighted the importance of molecular structure in its potential pharmacological effectiveness (El Kalai et al., 2023).

Chemical Reactions and Properties

Pyridazinone derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclization, which are essential for synthesizing these compounds and modifying their structures for desired biological activities. The reactivity of the pyridazinone core allows for the introduction of diverse substituents, affecting the compound's pharmacological properties.

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for the compound's formulation and delivery in potential therapeutic applications.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and electronic characteristics, of pyridazinone derivatives are determined by their molecular structure. Computational studies, including density functional theory (DFT) analyses, provide insights into the electronic properties and reactivity of these compounds, suggesting their potential biological activity and interaction with biological targets (Kalai et al., 2020).

科学的研究の応用

マラリアに対する活性

TCMDC-125526を含むキナゾリンジオン誘導体は、有望なマラリア薬としての活性を示しています。this compoundの構造はキナゾリンジオンコアを特徴としており、Plasmodium falciparum 3D7株に対する有効性が評価されています。 研究者らは、そのマラリア薬としての可能性を報告しています .

抗増殖活性

This compoundは、抗増殖活性も示しています。特に、MCF-7細胞株に対して試験されており、細胞増殖阻害剤としての可能性を示しています。 さらなる研究により、その作用機序と潜在的な治療用途を探求する必要があります .

アロステリック阻害

This compoundのもう1つの興味深い側面は、アロステリック阻害剤としての役割です。それは、ATP結合部位に隣接する部位で、PfProRS(Plasmodium falciparumプロリルtRNA合成酵素)に選択的に結合します。 この化合物は、タンパク質中の特定の残基と水素結合を形成し、その機能に影響を与えます .

配偶子母細胞期と無性生殖期の両方に対する二重活性

スクリーニング研究では、this compoundはTres Cantos Antimalarial Set(TCAMS)の一部でした。約13,533個の分子が、P. falciparumステージV配偶子母細胞に対してスクリーニングされました。 This compoundは、配偶子母細胞期と無性生殖期の両方に二重活性を持つ98個の選択的分子の一つとして特定されました .

合成化学における用途

キナゾリンジオンは、合成化学で広く使用されている注目すべき複素環化合物です。さまざまな活性医薬品分子におけるその存在は、その汎用性を強調しています。 研究者らは、降圧剤、抗菌剤、抗炎症剤など、医薬品開発のための機能性材料としてのその使用を検討しています .

作用機序

Target of Action

TCMDC-125526, also known as “2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one” or “2-(3-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone”, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound interacts with PfCLK3 through a co-crystal structure . This interaction facilitates the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome is targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The affected biochemical pathway involves the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . This suggests that inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Result of Action

The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays . Its efficacy in parasites is maintained even when it is washed out 6 hours after exposure . It shows significantly improved kinase selectivity relative to other compounds, and cell viability experiments in HepG2 cultures also demonstrated an over 500-fold selectivity index relative to P. falciparum parasites .

生化学分析

Biochemical Properties

TCMDC-125526 interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potential inhibitor of the Plasmodium falciparum enzyme PfCLK3 . The nature of these interactions is likely to involve binding to the active site of the enzyme, inhibiting its function and thus disrupting the life cycle of the malaria parasite .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its potential role as an antimalarial agent. By inhibiting the PfCLK3 enzyme, this compound could disrupt the life cycle of the malaria parasite within host cells . This could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the PfCLK3 enzyme. It is believed to bind to the active site of this enzyme, inhibiting its function . This could lead to changes in gene expression and disrupt the life cycle of the malaria parasite.

Temporal Effects in Laboratory Settings

It is known that the compound has potential as an antimalarial agent, and its effects on the PfCLK3 enzyme could disrupt the life cycle of the malaria parasite .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its potential as an antimalarial agent, it is likely that its effects would vary with dosage, with higher doses potentially leading to greater disruption of the malaria parasite’s life cycle .

Metabolic Pathways

Its interaction with the PfCLK3 enzyme suggests that it may be involved in the metabolic pathways of the malaria parasite .

Transport and Distribution

Given its potential role as an antimalarial agent, it is likely that it is transported to and concentrated in areas of the cell where the PfCLK3 enzyme is active .

Subcellular Localization

Given its interaction with the PfCLK3 enzyme, it is likely that it is localized to the same areas of the cell where this enzyme is active .

特性

IUPAC Name |

2-[(3-methylphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-18-9-8-10-19(15-18)17-26-22(27)16-21(25-13-6-3-7-14-25)23(24-26)20-11-4-2-5-12-20/h2,4-5,8-12,15-16H,3,6-7,13-14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCORYRHMZIXGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

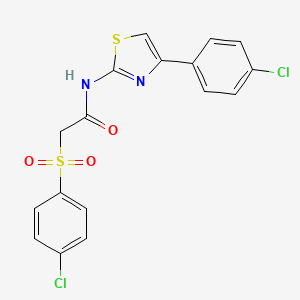

![2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2484582.png)

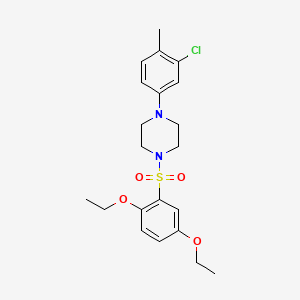

![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)

![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2484584.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2484587.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484588.png)

![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484595.png)

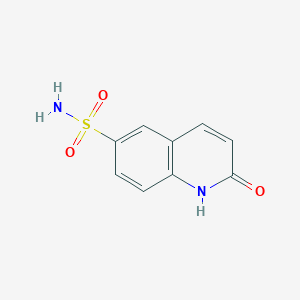

![N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484596.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)